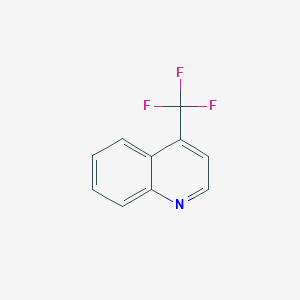

4-(Trifluoromethyl)quinoline

Vue d'ensemble

Description

4-(Trifluoromethyl)quinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and imparts unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-cancer and anti-malarial drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)quinoline typically involves the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions to form 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These intermediates can then be converted into 4-bromo-2-(trifluoromethyl)quinolines through bromination . Another approach involves the reaction of 4-fluoroaniline with trifluoromethyl diketone to yield 6-fluoroquinolines .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization and cycloaddition reactions, as well as direct fluorination techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Trifluoromethyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinolines depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Agents

4-(Trifluoromethyl)quinoline derivatives have shown promise as anticancer agents. Research has demonstrated that derivatives like 4-aminoquinoline can be synthesized into sulfonyl analogs, which exhibit selective cytotoxicity against breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) while sparing non-cancerous cells . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions enhance their efficacy, highlighting the potential of these compounds in targeted cancer therapies.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies on various trifluoromethylquinoline derivatives have revealed enhanced activity against a range of pathogens, making them suitable candidates for developing new antibiotics . The introduction of the trifluoromethyl group is believed to improve the pharmacological profile of these compounds.

Fluorescent Probes

Biological Imaging

Due to their unique photophysical properties, this compound derivatives are being utilized as fluorescent probes for biological imaging. For instance, quinolines with both amino and trifluoromethyl groups have demonstrated strong intramolecular charge-transfer fluorescence, which is beneficial for live-cell imaging . These probes can specifically target cellular structures like the Golgi apparatus, providing insights into cellular processes during mitosis.

Material Science

Advanced Materials Development

The incorporation of this compound into polymer matrices has shown potential for creating advanced materials with enhanced thermal and chemical resistance. Its unique chemical properties allow for the development of coatings and materials that can withstand harsh environmental conditions, making it valuable in industrial applications .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed in methods for detecting and quantifying specific analytes in complex mixtures. This application is particularly relevant in food safety and environmental monitoring, where precise measurements are crucial . The compound's ability to form stable complexes with various analytes enhances its utility in analytical methodologies.

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It allows researchers to explore new chemical reactions and develop innovative compounds with diverse functionalities . Its role as an intermediate in synthesizing other bioactive molecules underscores its significance in medicinal chemistry.

Data Tables

Case Studies

- Anticancer Research : A study synthesized thirty-six sulfonyl analogs of 4-aminoquinoline derivatives and evaluated their cytotoxicity against breast cancer cells. Results showed significant growth inhibition at micromolar concentrations, indicating potential for further development into therapeutic agents .

- Fluorescent Probes : Research demonstrated that certain quinoline derivatives could specifically target cellular organelles during imaging studies, providing a novel approach to studying cellular dynamics in live cells .

- Material Development : Investigations into the incorporation of trifluoromethylquinoline into polymer matrices revealed improvements in material properties, suggesting applications in protective coatings for industrial use .

Mécanisme D'action

The mechanism of action of 4-(Trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as protein kinases. The trifluoromethyl group enhances the compound’s ability to bind to these targets, inhibiting their activity and thereby exerting therapeutic effects. For example, certain derivatives of this compound have been shown to induce apoptosis and cell cycle arrest in cancer cells by targeting the SGK1 kinase .

Comparaison Avec Des Composés Similaires

- 4-Fluoroquinoline

- 4-Chloroquinoline

- 4-Bromoquinoline

Comparison: 4-(Trifluoromethyl)quinoline is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity compared to other halogenated quinolines. This group increases the compound’s lipophilicity and metabolic stability, making it more effective in therapeutic applications .

Activité Biologique

4-(Trifluoromethyl)quinoline is a significant compound in medicinal chemistry, noted for its diverse biological activities, particularly in antibacterial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Overview of this compound

This compound is a quinoline derivative characterized by the presence of a trifluoromethyl group at the fourth position of the quinoline ring. This modification is believed to enhance the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antibacterial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial properties.

Key Findings:

- A study synthesized various quinoline hydrazone derivatives, revealing that compounds with the trifluoromethyl group showed promising antibacterial activity against Mycobacterium tuberculosis and other bacterial strains such as Escherichia coli and Staphylococcus aureus .

- The minimum inhibitory concentration (MIC) for some derivatives was as low as 4 µg/mL, indicating potent antibacterial effects .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| QH-02 | M. tuberculosis | 4 |

| QH-04 | E. coli | 8 |

| QH-05 | S. aureus | 4 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly focusing on its effects on different cancer cell lines.

Case Study:

- A series of 4-aminoquinoline derivatives were assessed for their cytotoxic effects on breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells compared to non-cancerous cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Table 2: Cytotoxicity of Quinoline Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7-chloro-4-(trifluoromethyl)quinoline | MDA-MB231 | 5 |

| 7-chloro-4-(trifluoromethyl)quinoline | MDA-MB468 | 10 |

| 7-chloro-4-(trifluoromethyl)quinoline | MCF7 | 15 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Bacterial Growth : The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into bacterial cells and disrupting cellular processes.

- Anticancer Mechanism : Studies suggest that quinoline derivatives may induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell survival .

Propriétés

IUPAC Name |

4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYXBXQWMBMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380664 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25199-77-3 | |

| Record name | 4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While a specific molecular weight isn't provided in the abstracts, the molecular formula of 4-(Trifluoromethyl)quinoline can be deduced as C10H6F3N.

ANone: Yes, several studies report spectroscopic data for various derivatives. For instance, [] utilizes 1H−, 13C−, 19F−, and 1H−13C 2D-NMR (HSQC, HMBC) spectroscopy, X-ray diffraction (SC-XRD), and HRMS for structural characterization. Another study [] relies on NMR spectral criteria to distinguish between 2-trifluoromethyl-4-quinolinones and the desired 4-trifluoromethyl-2-quinolinone isomers.

ANone: Several synthetic routes have been explored:

- Condensation and Cyclization: Ethyl 4,4,4-trifluoroacetoacetate can be reacted with anilines under controlled conditions, followed by cyclization to yield 4-trifluoromethyl-2-quinolinones. [, ]

- Friedlander Annulation: This reaction, catalyzed by proline or its potassium salt, allows for the synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives. [, ]

- One-Pot Synthesis from Pentafluoropropen-2-ol: A tandem sequence involving Mannich addition, Friedel-Crafts cyclization, and aromatization using pentafluoropropen-2-ol as a starting material grants access to 3-fluoro-4-(trifluoromethyl)quinolines. [, ]

- Copper-Catalyzed Annulation: A redox-neutral approach employs copper catalysis for the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines to produce 4-trifluoromethyl quinolines. []

ANone: The reactivity of these compounds is diverse, allowing for various transformations:

- Nucleophilic Substitution: The fluorine atom in 3-fluoro-4-(trifluoromethyl)quinolines can be readily substituted by various nucleophiles. []

- Metalation and Functionalization: Depending on the reagents and conditions, 2-(trifluoromethyl)quinoline can undergo selective lithiation at different positions (3-, 4-, or 8-), enabling further functionalization. []

- Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction enables the introduction of phenylacetylene substituents, leading to the formation of novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines. []

- Buchwald-Hartwig Amination: This reaction allows for the incorporation of morpholine and pyrrolidine moieties at the 6-position, yielding derivatives with interesting biomolecular binding properties. []

ANone: Research indicates that even minor changes in the substitution pattern can significantly alter the compound's properties:

- Steric Effects: Introducing bulky substituents, like methoxy groups, at specific positions can hinder reactions by exerting steric pressure. []

- Substitution Pattern: The specific position of substituents on the quinoline ring system plays a crucial role in determining the compound's activity, as seen in metalation reactions. []

ANone: Yes, several studies highlight the fluorescent properties of these compounds. For instance, 2-amino substituted 6,7-dimethoxy-4-(trifluoromethyl)quinolines are shown to be highly fluorescent and potentially suitable for biomolecule labeling. [, ] Additionally, other derivatives demonstrate varying fluorescence quantum yields depending on the solvent and substitution pattern. [, ]

ANone: This compound class displays promise in medicinal chemistry, with research indicating potential in the following areas:

- FXR Agonist: BMS-986318, a this compound derivative, acts as a potent nonbile acid farnesoid X receptor (FXR) agonist and has shown efficacy in preclinical models of liver cholestasis and fibrosis. []

- Antimycobacterial Activity: Some derivatives exhibit promising activity against Mycobacterium tuberculosis, showcasing their potential as antituberculosis agents. []

- DNA/HSA Binding: Several derivatives have demonstrated significant interactions with ct-DNA and human serum albumin (HSA), suggesting potential applications in drug delivery and bioimaging. [, , ]

- G Protein-Coupled Receptor and Kinase Inhibition: Computational studies suggest that some derivatives might act as inhibitors of G protein-coupled receptors and kinases. []

ANone: Computational methods play a crucial role in understanding and predicting the properties of these compounds:

- Molecular Docking: This technique helps visualize and analyze the interactions of this compound derivatives with biological targets like DNA and HSA. [, ]

- DFT Calculations: Density Functional Theory (DFT) calculations provide insights into the electronic structure, optical properties, and potential reactivity of these molecules. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.